Bullatetrocin

Description

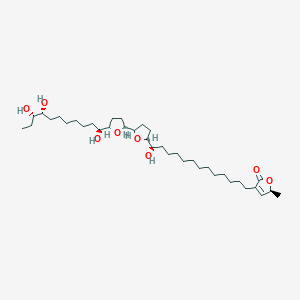

Bullatetrocin is a bioactive acetogenin compound primarily isolated from the Annonaceae family of plants, such as Annona bullata and Annona muricata . Structurally, it belongs to the family of mono-tetrahydrofuran (THF) acetogenins, characterized by a long aliphatic chain with hydroxyl groups, a THF ring, and a terminal γ-lactone moiety . Its molecular formula is C35H64O8, and it exhibits potent cytotoxic properties against various cancer cell lines (e.g., IC50 values of 0.001–0.05 μM in HeLa cells) . This compound’s mechanism of action involves inhibition of mitochondrial complex I (NADH-ubiquinone oxidoreductase), leading to ATP depletion and apoptosis .

Key structural features include:

Properties

Molecular Formula |

C37H66O8 |

|---|---|

Molecular Weight |

638.9 g/mol |

IUPAC Name |

(2S)-4-[(13R)-13-hydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1S,8R,9S)-1,8,9-trihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H66O8/c1-3-29(38)30(39)19-15-12-13-17-21-32(41)34-23-25-36(45-34)35-24-22-33(44-35)31(40)20-16-11-9-7-5-4-6-8-10-14-18-28-26-27(2)43-37(28)42/h26-27,29-36,38-41H,3-25H2,1-2H3/t27-,29-,30+,31+,32-,33+,34+,35+,36+/m0/s1 |

InChI Key |

FXUFAUVCSYAYLC-MKQHPUIBSA-N |

Isomeric SMILES |

CC[C@@H]([C@@H](CCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCCCCC3=C[C@@H](OC3=O)C)O)O)O)O |

Canonical SMILES |

CCC(C(CCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O)O |

Synonyms |

bullatetrocin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Bullatetrocin shares structural and functional similarities with other acetogenins but differs in potency, selectivity, and pharmacokinetics. Below is a detailed comparison with four analogs: Annonacin, Asimilobin, Squamocin, and Uvaricin.

Table 1: Structural and Bioactivity Comparison

Key Findings

Structural Differences: THF Rings: this compound and Uvaricin have mono-THF systems, while Asimilobin and Squamocin contain bis-THF rings. The bis-THF configuration enhances membrane permeability but reduces selectivity . Chain Length: this compound’s C35 chain optimizes hydrophobic interactions with mitochondrial membranes, contributing to its superior cytotoxicity compared to Uvaricin (C34) .

Bioactivity: this compound’s IC50 (0.003 μM) is 16-fold lower than Annonacin’s (0.02 μM), likely due to its hydroxyl group arrangement improving target binding . Squamocin’s ketolactone group enhances caspase-3 activation, whereas this compound’s α,β-unsaturated lactone directly disrupts mitochondrial function .

Uvaricin’s immunosuppressive effects limit its anticancer utility compared to this compound’s apoptosis-specific activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.